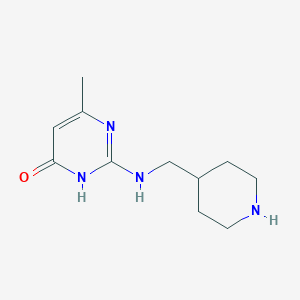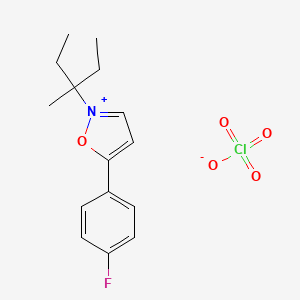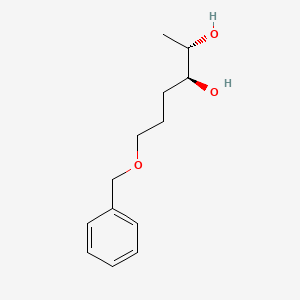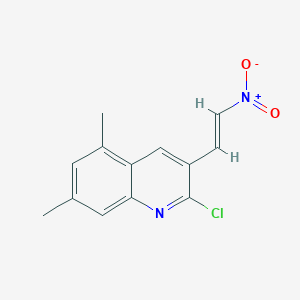
6-Methyl-2-((piperidin-4-ylmethyl)amino)pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-2-((piperidin-4-ylmethyl)amino)pyrimidin-4(3H)-one is a heterocyclic compound that features a pyrimidine ring substituted with a methyl group and a piperidin-4-ylmethylamino group. This compound is of interest due to its potential pharmacological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-((piperidin-4-ylmethyl)amino)pyrimidin-4(3H)-one typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Piperidin-4-ylmethylamino Group: This step involves the nucleophilic substitution of the pyrimidine core with piperidin-4-ylmethylamine under controlled conditions to ensure selective substitution.
Methylation: The final step involves the methylation of the pyrimidine ring, which can be achieved using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-((piperidin-4-ylmethyl)amino)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Piperidin-4-ylmethylamine in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine N-oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
6-Methyl-2-((piperidin-4-ylmethyl)amino)pyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Methyl-2-((piperidin-4-ylmethyl)amino)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to alterations in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
2-((Piperidin-4-ylmethyl)amino)pyrimidin-4(3H)-one: Lacks the methyl group at the 6-position.
6-Methyl-2-((piperidin-4-ylmethyl)amino)pyridine: Contains a pyridine ring instead of a pyrimidine ring.
6-Methyl-2-((piperidin-4-ylmethyl)amino)quinazolin-4(3H)-one: Features a quinazoline ring instead of a pyrimidine ring.
Uniqueness
6-Methyl-2-((piperidin-4-ylmethyl)amino)pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 6-position and the piperidin-4-ylmethylamino group enhances its potential as a pharmacologically active compound.
Properties
Molecular Formula |
C11H18N4O |
|---|---|
Molecular Weight |
222.29 g/mol |
IUPAC Name |
4-methyl-2-(piperidin-4-ylmethylamino)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H18N4O/c1-8-6-10(16)15-11(14-8)13-7-9-2-4-12-5-3-9/h6,9,12H,2-5,7H2,1H3,(H2,13,14,15,16) |
InChI Key |
IKRDBHQGMJESME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC(=N1)NCC2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2'-[Ethyne-1,2-diyldi(4,1-phenylene)]bis(1,3-dioxolane)](/img/structure/B12637766.png)



![Methyl 5-amino-1-benzo[b]thiophene-2-carboxylate hydrochloride](/img/structure/B12637787.png)
![2-(2H-1,3-Benzodioxol-5-YL)thieno[2,3-B]quinoxaline](/img/structure/B12637793.png)
![1,3-Benzenediol, 4-[2-(3-buten-1-yl)-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B12637801.png)
![3-Azabicyclo[3.1.0]hexane, 3-methyl-1-(3-pyridinyl)-](/img/structure/B12637806.png)
![Imidazo[1,2-a]pyrazine, 6-methyl-8-(methylsulfonyl)-3-[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-yl]-](/img/structure/B12637807.png)
![(6S)-6-[4-(Benzyloxy)phenyl]-4-(prop-2-en-1-yl)morpholin-3-one](/img/structure/B12637812.png)
![1-(1,2,3,4-Tetraethyl-6-methylspiro[4.5]deca-1,3,6,9-tetraen-8-yl)cyclopentan-1-ol](/img/structure/B12637823.png)

![N-(3,4-difluorophenyl)-3-[(4S)-1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]propanamide](/img/structure/B12637832.png)
